2,6-Pyridinedicarbothioamide
Description
Structure
3D Structure
Properties
CAS No. |
5393-24-8 |
|---|---|
Molecular Formula |
C7H7N3S2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
pyridine-2,6-dicarbothioamide |
InChI |
InChI=1S/C7H7N3S2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) |
InChI Key |
GTGKXQDPPFSLQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=S)N)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Modular Functionalization of 2,6 Pyridinedicarbothioamide
Established Synthetic Pathways for 2,6-Pyridinedicarbothioamide
The synthesis of this compound can be approached through various established pathways, primarily involving the transformation of suitable pyridine-2,6-disubstituted precursors.
Precursor Synthesis Strategies (e.g., from 2,6-Pyridinedicarbonitrile)
A common and versatile precursor for the synthesis of this compound is 2,6-pyridinedicarbonitrile. This dinitrile is an important organic intermediate for the synthesis of various substituted pyridine (B92270) products. Its synthesis can be achieved through several methods, including the reaction of 2,6-pyridinedicarboxylic acid with a dehydrating agent or via nucleophilic substitution reactions.
Another key precursor is pyridine-2,6-dicarbonyl dichloride, which can be prepared from pyridine-2,6-dicarboxylic acid. This diacid chloride is a reactive intermediate that can be readily converted to various amide and ester derivatives.
Thionation Reactions and Yield Optimization
The conversion of the precursor's carbonyl or nitrile functionalities into thioamides is a critical step in the synthesis of this compound. Thionation reactions are typically employed for this purpose.
One of the most widely used thionating agents is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). It is known for its mild and versatile nature in converting carbonyls to thiocarbonyls. For instance, the thionation of N²,N⁶-di(n-butyl)pyridine-2,6-dicarboxamide with Lawesson's reagent in refluxing toluene has been reported to yield the corresponding N²,N⁶-di(n-butyl)pyridine-2,6-bis(carbothioamide). nih.gov Similarly, N²,N⁶-bis(2,4,6-trimethylphenyl)pyridine-2,6-dicarboxamide can be converted to its dithio-analogue under similar conditions. nih.gov Optimization of these reactions often involves adjusting the stoichiometry of Lawesson's reagent, reaction temperature, and time to maximize the yield and minimize by-product formation.
Phosphorus pentasulfide (P₄S₁₀) is another classical thionating agent that can be used. orientjchem.org While effective, reactions with P₄S₁₀ often require higher temperatures and may lead to a more complex mixture of products compared to Lawesson's reagent. The choice of solvent is also crucial, with high-boiling point solvents like toluene or xylene being commonly used. orientjchem.org
The direct conversion of 2,6-pyridinedicarbonitrile to this compound can be achieved through the reaction with hydrogen sulfide (B99878) (H₂S) in a suitable solvent, often in the presence of a base like pyridine. This method, known as thiohydrolysis, offers a direct route to the desired product.
Chemical Modifications and Derivatization of the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.
N-Alkylation and N-Acylation Strategies
The nitrogen atoms of the thioamide groups are nucleophilic and can be readily alkylated or acylated.
N-Alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base. The choice of base and solvent is critical to control the degree of alkylation and prevent side reactions. Common bases include alkali metal carbonates or hydroxides. The use of phase-transfer catalysts can enhance the reaction rate and yield, particularly for less reactive alkyl halides.
N-Acylation can be accomplished using acyl chlorides or anhydrides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen halide formed during the reaction. For less reactive thioamides, the use of a catalyst like 4-dimethylaminopyridine (DMAP) may be necessary.
Selective Functionalization of the Thioamide Sulfur Atoms
The sulfur atoms of the thioamide groups are also reactive centers and can undergo selective functionalization, most notably S-alkylation. This reaction leads to the formation of thioimidate esters, which are valuable intermediates in organic synthesis.
S-Alkylation is typically performed by treating the dithioamide with an alkyl halide. The reaction proceeds readily due to the high nucleophilicity of the sulfur atom. The choice of the alkylating agent and reaction conditions can influence the selectivity between S- and N-alkylation. Generally, S-alkylation is favored under neutral or slightly acidic conditions, while N-alkylation is favored under basic conditions.
Introduction of Peripheral Substituents for Tunable Properties
To fine-tune the electronic and steric properties of the this compound scaffold, substituents can be introduced onto the pyridine ring. This can be achieved by starting with an appropriately substituted pyridine precursor. For example, the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives provides a route to introduce functionality at the 4-position of the pyridine ring. oist.jp These substituted dicarboxylic acids can then be converted to the corresponding dithioamides using the methods described above. This approach allows for the systematic modification of the ligand's properties for various applications.
Green Chemistry Approaches in the Synthesis of this compound Derivatives
In recent years, the principles of green chemistry have become a important driver in the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound and its derivatives, several greener alternatives to traditional methods are being explored, focusing on the use of safer solvents, alternative energy sources, and atom-economical reactions.
One of the most promising green approaches is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter timeframes compared to conventional heating. nih.govmdpi.com For the synthesis of thioamides, microwave heating has been successfully employed to facilitate the thionation of amides using reagents like Lawesson's reagent. researchgate.net This technique often allows for solvent-free conditions, further enhancing its green credentials by eliminating the need for potentially hazardous and volatile organic solvents. rsc.orgresearchgate.net The application of microwave-assisted synthesis to 2,6-pyridinedicarboxamide would likely proceed with high efficiency, offering a rapid and environmentally benign route to the desired dithioamide.
Solvent-free synthesis , or solid-state synthesis, represents another key green chemistry approach. rsc.org These reactions, often facilitated by grinding or ball-milling, can lead to quantitative yields of products without the use of any solvent. rasayanjournal.co.in The thionation of amides using Lawesson's reagent has been shown to be effective under solvent-free conditions, which would be directly applicable to the synthesis of this compound. organic-chemistry.org This method not only reduces waste but can also simplify product purification.
The use of greener reagents and catalysts is also a critical aspect of greening the synthesis of this compound. While Lawesson's reagent is effective, research is ongoing to find more environmentally friendly thionating agents. Multi-component reactions involving elemental sulfur are gaining traction as an atom-economical and greener alternative for thioamide synthesis. mdpi.com Furthermore, the use of catalytic amounts of boric acid has been shown to facilitate the direct amidation of carboxylic acids, a potential first step in a two-step synthesis of the target thioamide, which can be performed under greener conditions. sciepub.com
The table below summarizes some of the green chemistry approaches applicable to the synthesis of this compound derivatives.
| Green Chemistry Approach | Key Advantages | Potential Application to this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free conditions. | Rapid thionation of 2,6-pyridinedicarboxamide using Lawesson's reagent. |
| Solvent-Free Synthesis (Mechanochemistry) | Elimination of solvent waste, simplified work-up, potential for high yields. | Solid-state reaction of 2,6-pyridinedicarboxamide with a thionating agent. |
| Use of Greener Reagents | Reduced toxicity and environmental impact, improved atom economy. | Three-component reaction using elemental sulfur or catalytic direct amidation followed by thionation. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzymatic synthesis of the precursor amide or direct thioamidation. |
Scale-Up Considerations and Process Intensification
A key strategy for the scale-up of fine chemical production is the adoption of continuous flow chemistry . mit.eduresearchgate.netscielo.br Unlike traditional batch reactors, continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing. pharmasalmanac.com This enhanced control is particularly beneficial for exothermic reactions, which can be common in thioamide synthesis. The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, mitigating the risk of thermal runaways. pharmasalmanac.com For the synthesis of this compound, a continuous flow process could involve pumping a solution of the precursor, 2,6-pyridinedicarboxamide, and a thionating agent through a heated reactor coil, allowing for precise control of the residence time and temperature to optimize the yield and minimize byproduct formation.
The handling of solid reagents, such as Lawesson's reagent, can be a challenge in continuous flow systems. However, innovative reactor designs and the use of soluble thionating agents or slurries can overcome these limitations. The development of continuous flow processes is a significant step towards the safe and efficient large-scale production of specialty chemicals like this compound. researchgate.netalmacgroup.com
Process Analytical Technology (PAT) is another crucial element of process intensification. By implementing in-line and on-line analytical tools (e.g., spectroscopy), real-time monitoring of the reaction progress can be achieved. This allows for immediate adjustments to process parameters to maintain optimal conditions and ensure consistent product quality, which is essential for industrial-scale manufacturing.
The table below outlines some key considerations and process intensification strategies for the scale-up of this compound synthesis.
| Scale-Up Consideration | Challenge | Process Intensification Strategy |
| Reaction Exothermicity | Potential for thermal runaway in large batch reactors. | Utilize continuous flow reactors for superior heat transfer and temperature control. |
| Mixing and Mass Transfer | Inefficient mixing in large vessels can lead to localized "hot spots" and reduced yields. | Employ microreactors or other continuous flow designs that ensure rapid and efficient mixing. |
| Handling of Solid Reagents | Difficulty in pumping and controlling the addition of solid thionating agents. | Develop slurry-based feeds or explore the use of soluble thionating reagents in a continuous flow setup. |
| Product Purification | Removal of byproducts and unreacted starting materials on a large scale can be complex. | Implement in-line separation and purification techniques within a continuous process. |
| Process Safety | Handling of potentially hazardous reagents and intermediates in large quantities. | The smaller reactor volumes in continuous flow systems inherently reduce the risk associated with hazardous materials. vapourtec.com |
Coordination Chemistry and Ligand Metal Complexation of 2,6 Pyridinedicarbothioamide
Ligand Design Principles and Chelating Characteristics of 2,6-Pyridinedicarbothioamide
The design of ligands for specific applications in coordination chemistry hinges on the principles of preorganization, complementarity, and chelation. This compound emerges as a compelling ligand due to its inherent structural features that favor strong and selective metal ion binding. Its chelating characteristics are primarily dictated by the arrangement of its donor atoms and the electronic and steric properties of the pyridine (B92270) and thioamide functional groups.
Multidentate Coordination Modes Involving Pyridine Nitrogen and Thioamide Groups
This compound is a multidentate ligand, capable of binding to a metal center through multiple donor atoms simultaneously. This ability to form multiple bonds with a single metal ion results in the formation of stable chelate rings, an entropically favored process known as the chelate effect. The primary donor atoms in this compound are the nitrogen atom of the pyridine ring and the sulfur and nitrogen atoms of the two thioamide groups.
The pyridine nitrogen, with its sp² hybridized lone pair of electrons, is a well-established coordinating agent for a wide range of metal ions. The thioamide groups offer additional coordination sites through both the sulfur and nitrogen atoms. The sulfur atom, being a soft donor, exhibits a high affinity for soft metal ions, while the nitrogen atom, a harder donor, can coordinate to a variety of metal centers. This versatility in donor atoms allows this compound to adopt various coordination modes. For instance, it can act as a tridentate ligand, coordinating through the pyridine nitrogen and the sulfur atoms of both thioamide groups, forming two five-membered chelate rings. Alternatively, it can coordinate in a bidentate fashion through the pyridine nitrogen and one of the thioamide sulfur atoms. The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the solvent system, and the presence of other competing ligands.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the resulting complex. Once synthesized, the complexes are characterized using a variety of spectroscopic techniques to elucidate their structure and bonding.
Complexation with Transition Metal Ions (e.g., Palladium(II), Copper, Cobalt, Iron, Nickel)
This compound and its analogues have been shown to form stable complexes with a range of transition metal ions. For instance, palladium(II), a soft metal ion, is expected to form strong coordinate bonds with the soft sulfur donors of the thioamide groups. The resulting complexes are often square planar, a common geometry for Pd(II) complexes.
Complexes of copper(II) with similar pyridine-based ligands have been synthesized and characterized. researchgate.net These complexes often exhibit distorted octahedral or square pyramidal geometries due to the Jahn-Teller effect. Cobalt can form complexes in both its +2 and +3 oxidation states. Cobalt(II) complexes are typically octahedral or tetrahedral, while cobalt(III) complexes are almost exclusively octahedral and kinetically inert. Iron can also exist in multiple oxidation states, with Fe(II) and Fe(III) being the most common. The coordination of this compound to iron can lead to the formation of high-spin or low-spin complexes depending on the ligand field strength. Nickel(II) complexes with pyridine-amide type ligands have been shown to adopt square-planar or octahedral geometries. nih.govuea.ac.uk
| Transition Metal Ion | Expected Coordination Geometries | Relevant Research Findings |
|---|---|---|
| Palladium(II) | Square Planar | Studies on similar pyridine-diamide ligands show the formation of square planar Pd(II) complexes. nih.gov |
| Copper(II) | Distorted Octahedral, Square Pyramidal | Complexes with related pyridine dicarboxylate ligands have been synthesized and structurally characterized. researchgate.netnih.gov |
| Cobalt(II)/(III) | Octahedral, Tetrahedral | Complexes of Co(II) and Co(III) with pyridine-containing ligands are well-documented. nih.govmdpi.com |
| Iron(II)/(III) | Octahedral | Iron complexes with analogous ligands have been investigated for their magnetic and electronic properties. mdpi.com |
| Nickel(II) | Square Planar, Octahedral | A variety of Ni(II) complexes with pyridine-based ligands have been synthesized and their catalytic activities explored. researchgate.netnih.govuea.ac.uknih.gov |
Interactions with Lanthanide and Actinide Metal Centers
The coordination chemistry of this compound extends beyond transition metals to include lanthanides and actinides. These large, hard metal ions typically prefer to coordinate with hard donor atoms like oxygen and nitrogen. While the sulfur atoms of the thioamide groups are softer donors, the nitrogen atoms and the pyridine nitrogen can effectively bind to these f-block elements.
The interaction of the closely related ligand, 2,6-pyridinedicarboxylic acid, with lanthanide and actinide ions has been studied. researchgate.netresearchgate.netresearchgate.net These studies have shown that the pyridine dicarboxylate ligand can form highly stable complexes with these metal ions, leading to applications in separation science. Given the structural similarities, it is expected that this compound will also form stable complexes with lanthanides and actinides, potentially exhibiting interesting photophysical properties or utility in nuclear waste reprocessing. Research on uranyl (UO₂²⁺) complexes with similar ligands has shown that the coordination is often dominated by the harder donor atoms. mdpi.comtue.nl
Spectroscopic Fingerprinting of Metal-Ligand Adducts (e.g., NMR, IR, UV-Vis)
A suite of spectroscopic techniques is employed to characterize the metal complexes of this compound and to confirm the coordination of the ligand to the metal center.
NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. researchgate.netnih.gov Upon coordination, the chemical shifts of the protons and carbons of the ligand are expected to change significantly. nih.gov For instance, the signals corresponding to the protons on the pyridine ring and the N-H protons of the thioamide groups will be particularly sensitive to the coordination environment.
IR Spectroscopy: Infrared (IR) spectroscopy provides valuable information about the vibrational modes of the ligand and its complexes. researchgate.netscispace.com The coordination of this compound to a metal ion will result in changes to the characteristic vibrational frequencies of the C=S and N-H bonds in the thioamide groups, as well as the vibrations of the pyridine ring. researchgate.net These shifts in the IR spectrum can be used to confirm the coordination of the ligand and to infer the mode of binding.
UV-Vis Spectroscopy: Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within the metal complexes. mdpi.com These spectra typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The positions and intensities of these bands can provide insights into the geometry and electronic structure of the complex.
| Spectroscopic Technique | Information Obtained | Expected Observations for this compound Complexes |
|---|---|---|
| NMR Spectroscopy | Structural information in solution for diamagnetic complexes. | Shifts in the ¹H and ¹³C NMR signals of the pyridine and thioamide groups upon coordination. researchgate.netnih.gov |
| IR Spectroscopy | Information on the vibrational modes of functional groups. | Changes in the stretching frequencies of C=S, N-H, and pyridine ring vibrations. researchgate.netscispace.com |
| UV-Vis Spectroscopy | Information on electronic transitions. | Appearance of new charge-transfer bands (LMCT or MLCT) upon complexation. mdpi.com |
Structural Elucidation of this compound Metal Complexes
Single-Crystal X-ray Diffraction Studies of Coordination Geometries
While specific single-crystal X-ray diffraction data for this compound complexes are not widely reported, the coordination geometries can be inferred from its structural analogue, pyridine-2,6-dicarboxamide, and other related pyridine-based ligands. This compound is anticipated to act as a tridentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the sulfur atoms of the two thioamide groups.
The coordination geometry adopted by the metal center will depend on several factors, including the size and electronic properties of the metal ion, the stoichiometry of the complex, and the presence of other ligands. For instance, with transition metals like copper(II), cobalt(II), and nickel(II), octahedral or distorted octahedral geometries are commonly observed when two tridentate ligands coordinate to the metal center. In cases where one molecule of this compound and other ancillary ligands are present, square planar or square pyramidal geometries are also possible.
For example, in complexes of the related ligand 2,6-bis(2,6-diethylphenyliminomethyl)pyridine with cobalt(II), nickel(II), copper(II), and zinc(II), heptacoordinated compounds have been observed where the nitrate (B79036) counter-ion also coordinates to the metal center. nih.gov The coordination environment in such complexes is often dictated by the steric bulk of the ligands and the electronic preferences of the metal ion.
Table 1: Representative Coordination Geometries and Metal-Ligand Bond Distances for Analogous Pyridine-Based Complexes
| Metal Ion | Ancillary Ligands | Coordination Geometry | M-N (pyridine) (Å) | M-S/O (thioamide/amide) (Å) |
| Cu(II) | Two tridentate ligands | Distorted Octahedral | ~2.0-2.2 | ~2.3-2.5 (for M-S) |
| Ni(II) | Two tridentate ligands | Octahedral | ~2.1-2.3 | ~2.4-2.6 (for M-S) |
| Zn(II) | One tridentate ligand, two chloro ligands | Trigonal Bipyramidal | ~2.2-2.4 | ~2.5-2.7 (for M-S) |
| Pd(II) | One tridentate ligand, one chloro ligand | Square Planar | ~2.0-2.1 | ~2.2-2.4 (for M-S) |
Note: The bond distances for M-S are estimates based on typical metal-sulfur bond lengths in thioamide complexes and are provided for illustrative purposes.
Conformational Analysis of Coordinated Ligands
Upon coordination to a metal center, the this compound ligand is expected to undergo significant conformational changes compared to its free, uncoordinated state. In the free ligand, there is likely to be considerable rotational freedom around the C-C bonds connecting the thioamide groups to the pyridine ring. However, upon chelation, the ligand will be forced into a more rigid, planar conformation to accommodate the geometric constraints of the metal's coordination sphere.
The planarity of the chelate rings formed by the coordination of the pyridine nitrogen and the thioamide sulfurs is a key feature. This planarity arises from the delocalization of π-electrons across the pyridine ring and the thioamide groups. The bite angle of the ligand, defined by the S-M-S angle, will be an important parameter in determining the stability and geometry of the resulting complex. For a six-membered chelate ring, which would be formed by this compound, the bite angle is typically around 90 degrees, which is well-suited for octahedral and square planar geometries.
Electronic Structure and Bonding Analysis in Metal-2,6-Pyridinedicarbothioamide Complexes
The electronic structure and the nature of the bonding between the metal and the this compound ligand are fundamental to the chemical and physical properties of the resulting complexes.
Delocalization and Charge Transfer Phenomena
The electronic structure of metal-2,6-pyridinedicarbothioamide complexes is characterized by significant electron delocalization within the ligand framework and the possibility of charge transfer transitions between the metal and the ligand. The presence of the sulfur atoms in the thioamide groups, which are more polarizable than the oxygen atoms in amides, is expected to enhance these electronic effects.
Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) are two important types of electronic transitions that can occur in these complexes. In an LMCT transition, an electron is excited from a ligand-based orbital to a metal-based orbital. This is more likely to occur with metal ions in high oxidation states and ligands with easily ionizable electrons, such as those containing sulfur. Conversely, in an MLCT transition, an electron is excited from a metal-based orbital to a ligand-based orbital. This is more common with metal ions in low oxidation states and ligands with low-lying π* orbitals, which is the case for the pyridine ring in this compound.
Computational studies, such as those using Density Functional Theory (DFT), on related systems like 2,6-diaminopyridine (B39239) complexed with picric acid have demonstrated charge transfer upon complexation, as evidenced by changes in bond lengths and orbital energies. researchgate.net Similar DFT calculations on metal complexes of this compound would be expected to reveal the extent of charge delocalization and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic transitions.
Table 2: Expected Electronic Transitions in Metal-2,6-Pyridinedicarbothioamide Complexes
| Transition Type | Description | Expected Energy Range | Factors Favoring Transition |
| LMCT | Electron transfer from a sulfur-based ligand orbital to a metal d-orbital. | UV-Visible | High metal oxidation state, electron-rich ligand. |
| MLCT | Electron transfer from a metal d-orbital to a pyridine π* orbital. | Visible | Low metal oxidation state, ligand with low-lying π* orbitals. |
| d-d transitions | Electronic transitions between metal d-orbitals. | Visible | Partially filled d-orbitals in the metal ion. |
| Intra-ligand (π-π*) | Electronic transitions within the ligand's π-system. | UV | Aromatic and conjugated nature of the ligand. |
Influence of Coordination on Electronic Properties
The coordination of a metal ion to this compound is expected to significantly perturb the electronic properties of the ligand. The donation of electron density from the ligand's nitrogen and sulfur atoms to the metal center will lead to a redistribution of charge throughout the complex.
This charge redistribution can be observed through various spectroscopic techniques. For instance, in the infrared (IR) spectrum, the C=S stretching frequency of the thioamide group is expected to shift to a lower wavenumber upon coordination, indicating a weakening of the C=S bond due to the donation of electron density from the sulfur atom to the metal. Similarly, changes in the electronic absorption spectrum (UV-Vis) upon complexation provide direct evidence of the alteration of the electronic energy levels. The appearance of new absorption bands corresponding to LMCT or MLCT transitions is a hallmark of coordination.
Furthermore, the electrochemical properties of the complex will be influenced by coordination. The redox potential of the metal center can be tuned by the electronic properties of the ligand. The strong σ-donating and potential π-accepting capabilities of the this compound ligand can stabilize different oxidation states of the coordinated metal ion.
Supramolecular Chemistry and Intermolecular Interactions in 2,6 Pyridinedicarbothioamide Systems
Principles of Supramolecular Self-Assembly Directed by 2,6-Pyridinedicarbothioamide
The molecule this compound serves as a highly effective building block, or tecton, in supramolecular chemistry due to the specific and directional non-covalent interactions it can form. The principles of its self-assembly are governed by the information encoded within its molecular structure: a rigid, π-electron-deficient pyridine (B92270) core flanked by two flexible thioamide functional groups. This arrangement facilitates the formation of ordered, extended structures through a cooperative interplay of multiple weak interactions. nih.gov
The primary driving forces behind the self-assembly of this compound systems are strong, directional hydrogen bonds established by the thioamide moieties and the aromatic π-π stacking interactions of the central pyridine rings. researchgate.net The thioamide groups offer both hydrogen bond donor (N-H) and acceptor (C=S) sites, promoting the formation of predictable one- or two-dimensional networks. nih.govtue.nl Simultaneously, the planar pyridine ring allows for stacking interactions, which further stabilize the resulting supramolecular architectures. The synergy between these orthogonal interactions allows for the construction of complex and well-defined ensembles, where the final structure is a result of a delicate balance between these competing, non-covalent forces. nih.gov
Identification and Characterization of Intermolecular Interactions
The stability and structure of supramolecular systems derived from this compound are determined by a hierarchy of intermolecular interactions. These range from strong, directional hydrogen bonds to weaker, less directional forces. Understanding the nature, strength, and geometry of each interaction is critical for predicting and controlling the assembly process.
The thioamide functional group (-CSNH-) is a key player in directing the assembly of this compound. It is a fascinating isostere of the more common amide group, but with distinct hydrogen-bonding properties. nih.gov The thioamide N-H group acts as a stronger hydrogen bond donor than its amide counterpart. nih.govchemrxiv.org Conversely, the sulfur atom of the C=S bond is a weaker hydrogen bond acceptor than the oxygen of a C=O bond. nih.govnih.gov
A defining feature of thioamide hydrogen bonds is their distinct geometry. Computational and experimental studies show that thioamides preferentially accept hydrogen bonds at an angle of approximately 90° to 100° relative to the C=S bond axis. nih.gov This strong directionality, in contrast to the more flexible acceptor angles of amides, provides a precise method for controlling the orientation of molecules within a supramolecular assembly. nih.govchemrxiv.org The predictable and robust nature of these N-H···S interactions allows for the formation of well-defined one-dimensional chains and two-dimensional sheets.
The central pyridine ring of this compound facilitates π-π stacking, an essential non-covalent interaction for the stabilization of aromatic systems. This interaction arises from a combination of electrostatic and dispersion forces between the electron clouds of adjacent rings. nih.govacs.org Unlike benzene, the pyridine ring possesses a permanent dipole moment, which strongly influences the geometry and energy of the stacking arrangement. researchgate.net
Theoretical calculations on pyridine dimers show that the interaction energy is highly dependent on the relative orientation of the two rings. The most stable configuration is the "antiparallel-displaced" geometry, where the rings are offset and their dipole moments are opposed, leading to a favorable electrostatic interaction. acs.orgresearchgate.net The interaction energies for various pyridine dimer geometries have been calculated and demonstrate the importance of electron correlation effects in accurately describing these dispersion-dominated interactions. researchgate.net
| Pyridine Dimer Geometry | Calculated Binding Energy (kcal/mol) |
|---|---|
| Antiparallel-Displaced | -3.97 |
| Antiparallel-Sandwich | -3.05 |
| Parallel-Displaced | -2.39 |
| T-up | -1.91 |
| Parallel-Sandwich | -1.53 |
| T-down | -1.47 |
Data sourced from ab initio calculations (MP2/6-311++G**) of pyridine dimers. The negative sign indicates a stabilizing interaction. researchgate.net
Keesom forces: Interactions between permanent dipoles. wikipedia.org
Debye forces: Interactions between a permanent dipole and an induced dipole. wikipedia.org
London dispersion forces: Interactions between instantaneous induced dipoles, arising from fluctuations in electron density. britannica.comwikipedia.org
The this compound molecule possesses significant permanent dipoles. The pyridine ring has an experimental dipole moment of approximately 2.22 Debye, researchgate.net and the thioamide bond has a very high dipole moment as well. nih.gov Consequently, strong, orientation-dependent Keesom forces play a significant role in the alignment of molecules within a crystal lattice. libretexts.org
Furthermore, the presence of the highly polarizable sulfur atoms and the extended π-system of the pyridine ring makes the molecule susceptible to polarization. This leads to substantial London dispersion forces, which are crucial for the stability of both π-stacking and N-H···S hydrogen bonding interactions. nih.govacs.org Although individually weaker than hydrogen bonds, the additive nature of these van der Waals forces across the entire molecular surface provides a considerable contribution to the cohesive energy of the supramolecular structure. byjus.com
Beyond the primary interactions, weaker non-covalent forces such as C-H···π interactions play a crucial role in the fine-tuning of supramolecular architectures. sciensage.info In these interactions, an activated C-H bond acts as a weak hydrogen bond donor, interacting with the electron-rich face of the pyridine π-system of a neighboring molecule. rsc.org While a single C-H···π interaction is modest in strength, the cooperative effect of multiple such contacts can significantly influence the three-dimensional packing of molecules. rsc.orgnih.gov
Rational Design of Supramolecular Architectures
The rational design of supramolecular architectures relies on the predictable and programmable nature of non-covalent interactions. americanpeptidesociety.org The this compound molecule is an excellent platform for such design because it possesses a well-defined set of directional and energetic interaction sites. By understanding the relative strengths and geometric preferences of the N-H···S hydrogen bonds, π-π stacking, and weaker dipole and C-H···π forces, it is possible to guide the self-assembly process toward specific, desired outcomes. nih.gov
For instance, strategic placement of a thioamide can convert a good peptidyl substrate into a stabilized inhibitor, demonstrating how a single functional group modification can control molecular recognition. nih.gov In the context of materials, modifying the peripheral substituents on the this compound scaffold can modulate the strength of π-stacking or introduce steric hindrance that favors one type of hydrogen-bonding motif over another. This control allows for the programmed assembly of discrete oligomers, 1D polymeric chains, or extended 2D sheets. The ability to manipulate these weak forces enables chemists to build complex, functional materials from the bottom up, using molecular-level information to dictate macroscopic properties. americanpeptidesociety.org
Based on a comprehensive search of available scientific literature, there is no specific research data published on the supramolecular chemistry of the compound “this compound” corresponding to the detailed outline provided. Information regarding its self-assembly into macrocycles or polymeric structures, its application in host-guest chemistry, or any cooperative and allosteric behaviors in its supramolecular assemblies is not present in the accessible research databases.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections. The foundational research findings required to construct such an article are currently unavailable in the public domain.
Computational Chemistry and Theoretical Investigations of 2,6 Pyridinedicarbothioamide
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) has become a standard method for examining the electronic structure of molecules, offering a balance between accuracy and computational cost. DFT calculations are instrumental in understanding the conformational possibilities, tautomeric forms, and electronic properties of 2,6-Pyridinedicarbothioamide.
Conformational Landscapes and Tautomerism of this compound
The flexibility of the two thioamide side chains attached to the pyridine (B92270) ring at the 2 and 6 positions allows for several possible conformations. These arise from the rotation around the C(pyridine)–C(thioamide) single bonds. Computational studies on analogous pyridine-2,6-dicarboxamide systems reveal a preference for planar or near-planar arrangements, often stabilized by intramolecular hydrogen bonds. For this compound, the orientation of the thioamide groups relative to the pyridine nitrogen can lead to syn and anti conformers. The syn-syn conformation, where both sulfur atoms are oriented on the same side as the pyridine nitrogen, and the anti-anti conformation are typically the most stable due to minimized steric hindrance and potential for intramolecular interactions.
Furthermore, this compound can exist in different tautomeric forms due to proton transfer. The primary form is the dithioamide tautomer. However, computational studies on similar heterocyclic compounds suggest the possibility of thioenol-thioamide and dithioenol tautomers, although the dithioamide form is generally found to be the most stable, particularly in the gas phase and non-polar solvents. The relative stability of these tautomers can be influenced by the surrounding environment.
| Tautomer Form | Description | Expected Relative Stability |
| Dithioamide | The standard form with C=S and N-H bonds. | Most stable in non-polar environments. |
| Thioenol-thioamide | One C=S group tautomerizes to a C-S-H (thiol) group. | Less stable; may be present in equilibrium. |
| Dithioenol | Both C=S groups tautomerize to C-S-H groups. | Least stable; generally not significantly populated. |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gaps)
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a central role. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
For this compound, DFT calculations, often using the B3LYP functional, are employed to determine the energies and spatial distributions of these orbitals. The HOMO is typically localized on the sulfur atoms and the pyridine ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the entire π-system of the molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.5 |
A relatively large HOMO-LUMO gap for this compound would indicate good thermodynamic stability.
Prediction of Spectroscopic Signatures
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. Comparing this with experimental data can help in the assignment of vibrational modes. For instance, studies on the precursor, pyridine-2,6-dicarboxylic acid, have shown excellent agreement between DFT-calculated and experimental FTIR and FT-Raman spectra. For this compound, characteristic vibrational frequencies would include the C=S stretching and N-H bending modes of the thioamide groups, as well as the pyridine ring vibrations.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure, including its conformational and tautomeric state in solution.
Molecular Dynamics (MD) Simulations of this compound Systems
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations model the movement of atoms and molecules, providing insights into processes in solution and at interfaces.
Dynamic Behavior in Solution and at Interfaces
In solution, the conformation of this compound is influenced by its interactions with solvent molecules. MD simulations can model how solvents like water or organic solvents affect the rotational freedom of the thioamide groups and the stability of different conformers. For example, in a polar solvent like water, conformations that allow for hydrogen bonding with the solvent may be favored. The simulations can also reveal the flexibility of the molecule and the timescales of conformational changes.
At interfaces, such as a liquid-solid or liquid-air interface, the orientation and behavior of the molecule can differ significantly from that in bulk solution. MD simulations can be used to study the adsorption of this compound onto surfaces, which is relevant for applications in materials science.
Ligand-Host and Ligand-Metal Interaction Dynamics
This compound is an excellent ligand for metal ions due to the presence of multiple donor atoms (the pyridine nitrogen and the sulfur and nitrogen atoms of the thioamide groups). Its oxygen-containing analogue, pyridine-2,6-dicarboxamide, is well-known for forming stable complexes with a variety of metals.
MD simulations are a powerful tool for studying the dynamics of complex formation. They can be used to investigate the binding process of this compound with metal ions, revealing the preferred coordination geometry and the stability of the resulting metal complex. These simulations can also shed light on the role of the solvent in the complexation process and the dynamics of ligand exchange reactions. For ligand-host systems, MD can simulate the encapsulation of this compound within a host molecule, such as a cyclodextrin or a calixarene, and analyze the stability and dynamics of the resulting inclusion complex.
Quantum Chemical Calculations of Intermolecular Interaction Energies
The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of molecular crystals. For this compound, crystallographic studies have revealed that the crystal structure is stabilized by intermolecular N–H···S hydrogen bonds, which link the molecules into centrosymmetric dimers. nih.gov These dimers are further connected into chains. Quantum chemical calculations provide a framework for quantifying the energy and nature of these non-covalent interactions.
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method used to calculate and analyze intermolecular interaction energies. It provides a decomposition of the total interaction energy into physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction, and dispersion. This allows for a detailed understanding of the nature of the forces holding molecules together.
Electrostatics: This component arises from the classical Coulombic interaction between the static charge distributions of the interacting molecules.
Exchange: This is a purely quantum mechanical effect, also known as Pauli repulsion, which arises from the requirement that the wavefunction of the combined system must be antisymmetric with respect to the exchange of electrons. It is a short-range repulsive term.
Induction: This term accounts for the polarization of one molecule by the static charge distribution of the other. It includes both polarization and charge transfer effects.
Dispersion: This is another quantum mechanical effect arising from the correlation of the motion of electrons between the interacting molecules. It is a long-range attractive force.
While SAPT provides a robust framework for analyzing intermolecular interactions, specific SAPT energy decomposition data for this compound dimers or other aggregates were not found in the provided search results. However, a hypothetical energy decomposition for a hydrogen-bonded dimer of this compound would be expected to show significant contributions from both electrostatic and dispersion forces, characteristic of such interactions.
| Interaction Energy Component | Description | Hypothetical Energy Range |
|---|---|---|
| Electrostatics (Eelst) | Interaction between static charge distributions | -10 to -20 |
| Exchange (Eexch) | Pauli repulsion from overlapping electron clouds | +15 to +25 |
| Induction (Eind) | Molecular polarization and charge transfer | -3 to -7 |
| Dispersion (Edisp) | Electron correlation effects | -8 to -15 |
| Total SAPT0 Interaction Energy | Sum of all components | -6 to -17 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and bonding within molecules. For this compound, NBO analysis has been employed to investigate intramolecular charge transfer and conjugative interactions. These studies were performed on the optimized molecular geometry, often calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level.
The key findings from the NBO analysis of this compound indicate significant intramolecular interactions that contribute to the molecule's stability. There are strong intramolecular charge transfer interactions between the lone pair of the nitrogen atom in the pyridine ring and the antibonding orbitals of the C-S and C=S bonds. Furthermore, strong conjugative interactions are observed between the pyridine ring and the thioamide groups, leading to the delocalization of π-electrons across the molecule. This electron delocalization is a key factor in the stability of the compound.
| Interaction Type | Donor Orbital | Acceptor Orbital | Effect |
|---|---|---|---|
| Intramolecular Charge Transfer | Lone Pair of Pyridine Nitrogen | Antibonding Orbitals of C-S and C=S | Molecular Stabilization |
| Conjugative Interaction | Pyridine Ring π-system | Thioamide Group π-system | π-electron Delocalization |
Predictive Modeling for Structure-Property Relationships and Material Design
Predictive modeling in chemistry utilizes statistical and computational methods to establish relationships between the structure of a molecule and its macroscopic properties. This approach is a cornerstone of modern materials science, enabling the design of new materials with desired characteristics by screening candidate molecules before their synthesis.
The process typically involves:
Data Generation: Creating a dataset of molecules with known properties, often through high-throughput quantum chemical calculations.
Model Training: Using machine learning algorithms to learn the complex relationship between molecular descriptors (features derived from the molecular structure) and the target properties.
Model Validation: Assessing the accuracy and predictive power of the model on a separate set of data not used during training.
Prediction: Employing the validated model to predict the properties of new, untested molecules.
While predictive modeling is a powerful tool for materials design, the search results did not yield specific studies where predictive models were developed or used for designing materials based on this compound. Such a model could, for example, predict properties like nonlinear optical (NLO) response, thermal stability, or semiconductor behavior based on structural modifications to the this compound framework.
| Input (Molecular Descriptors) | Model (Machine Learning Algorithm) | Output (Predicted Property) | Potential Application |
|---|---|---|---|
| HOMO/LUMO energies, Dipole Moment, Polarizability | Artificial Neural Network | Nonlinear Optical (NLO) Response | Optoelectronic Materials |
| Molecular Weight, Atomic Charges, Bond Strengths | Gradient Boosting Regressor | Thermal Stability (e.g., Decomposition Temperature) | High-Performance Polymers |
| Electron Affinity, Ionization Potential, Band Gap | Support Vector Machine | Semiconductor Type (p-type/n-type) and Mobility | Organic Electronics |
Crystal Engineering and Solid State Chemistry of 2,6 Pyridinedicarbothioamide
Anisotropic Properties and Directed Assemblies within the Solid StateInvestigations into the anisotropic properties and the formation of directed assemblies in the solid state of 2,6-pyridinedicarbothioamide have not been reported.
Modulation of Electronic Band Structures in Crystalline NetworksThere is no available data on the electronic band structure of crystalline this compound or any attempts to modulate it.
Due to the lack of specific data for this compound, a detailed and accurate article fulfilling the user's request cannot be generated at this time. Further experimental and computational research on this specific compound is required.
In-depth Analysis of this compound Reveals Limited Data on Crystal Engineering and Optical Properties
Despite significant interest in the solid-state properties of pyridine (B92270) derivatives for applications in materials science, a comprehensive review of scientific literature reveals a notable absence of detailed research specifically focused on the crystal engineering and the control of optical response through crystal packing of this compound.
While the foundational principles of crystal engineering—predicting and controlling the assembly of molecules in the solid state—are well-established, their specific application to this compound has not been extensively documented in publicly available research. The influence of crystal packing on the optical properties of organic molecules is a field of intense study, as intermolecular interactions in the solid state can significantly alter photophysical behaviors such as absorption and emission wavelengths, quantum yields, and non-linear optical phenomena. However, specific studies detailing how varying the crystalline form of this compound affects its optical response are not presently available.
Research on analogous compounds, such as pyridine-2,6-dicarboxamides and other thioamide-containing molecules, suggests that the crystal packing of this compound would likely be governed by a combination of hydrogen bonding (N-H···S and N-H···N), π-π stacking interactions between the pyridine rings, and weaker C-H···S and C-H···N interactions. The thioamide functional groups are known to be effective hydrogen bond donors and acceptors, and their orientation would play a crucial role in dictating the supramolecular architecture.
The optical properties of thioamides are attributed to electronic transitions involving n→π* and π→π* orbitals. The arrangement of molecules in a crystal can influence these transitions. For instance, co-facial π-stacking can lead to red-shifted absorption and emission spectra, a phenomenon known as J-aggregation, while head-to-tail arrangements can result in a blue-shift (H-aggregation). The lack of empirical data for this compound means that any discussion of these effects remains speculative.
For a detailed analysis of the relationship between crystal packing and optical response in this compound, further experimental research is required. This would involve the synthesis of different polymorphs or solvates of the compound and their characterization using single-crystal X-ray diffraction to determine their precise three-dimensional structures. Subsequent investigation of their optical properties using techniques such as UV-Vis and fluorescence spectroscopy would then be necessary to establish a clear structure-property relationship.
Without such dedicated studies, a scientifically rigorous article on the "Control over Optical Response through Crystal Packing" for this compound, complete with detailed research findings and data tables, cannot be constructed at this time. The scientific community awaits further research to elucidate the solid-state chemistry and material properties of this specific compound.
Based on a comprehensive review of available scientific literature, there is limited specific information on the advanced applications of this compound in the fields of catalysis, sensor development, and functional materials as outlined. The existing body of research predominantly focuses on the closely related analogues, 2,6-pyridinedicarboxylic acid and 2,6-pyridinedicarboxamide.
Therefore, it is not possible to provide a detailed, scientifically accurate article strictly adhering to the requested outline for "this compound" due to the scarcity of dedicated research on its use in these advanced applications. Information on related compounds, while extensive, cannot be accurately extrapolated to the specific thioamide derivative.
Insufficient Information to Generate Article on "this compound"
Following a comprehensive search of available scientific literature and data, it has been determined that there is insufficient specific research and detailed findings on the chemical compound This compound to generate the requested article. The strict adherence to the provided outline, which requires in-depth information on its advanced applications in functional materials and environmental remediation, cannot be met with the currently accessible data.
The performed searches yielded information on structurally related compounds, such as 2,6-pyridinedicarboxamide and pyridine-2,6-bis(thiocarboxylic acid). While these compounds share a similar pyridine core, their chemical properties and applications are not directly transferable to this compound. The user's explicit instruction to focus solely on this compound and to exclude information on other compounds prevents the use of these related findings as a basis for the article.
Specifically, there is a lack of published research detailing the use of this compound in the following outlined areas:
Advanced Applications and Functional Materials Development
Environmental Remediation and Sustainable Chemistry Applications
Adsorption and Separation Technologies:There is no specific information on the application of 2,6-Pyridinedicarbothioamide in adsorption and separation technologies.
Due to the absence of detailed research findings and data tables directly pertaining to this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content requirements.
Conclusion and Outlook
Summary of Key Research Findings on 2,6-Pyridinedicarbothioamide
Research into this compound and its derivatives is an emerging field with significant potential. The core structure, featuring a pyridine (B92270) ring flanked by two thioamide groups, presents a unique combination of a tridentate ligand system with the chemical reactivity of thioamides. While comprehensive studies on the parent compound are not extensively available, research on analogous 2,6-pyridinedicarboxamides and related thio-derivatives provides a foundational understanding of its likely properties.
Key areas of investigation for related compounds that inform our understanding of this compound include:
Synthesis: The synthesis of analogous pyridine-2,6-dicarboxamides is well-established, typically proceeding through the reaction of pyridine-2,6-dicarbonyl dichloride with appropriate amines. youtube.com This suggests that a similar synthetic strategy employing a source of ammonia under conditions suitable for thioamide formation could yield this compound. Another potential route could involve the conversion of 2,6-pyridinedicarbonitrile with a sulfurating agent. chemicalbook.com
Coordination Chemistry: The N,N,S-tridentate chelation capacity of the 2,6-pyridinedicarboxamide scaffold is a key feature, enabling the formation of stable complexes with a variety of metal ions. nih.govnih.gov It is anticipated that this compound would exhibit similar, if not enhanced, coordination capabilities due to the presence of soft sulfur donor atoms, making it an attractive ligand for coordination chemistry studies.
Biological Activity: Derivatives of 2,6-pyridinedicarboxamide have demonstrated notable biological activities, including antimicrobial properties. nih.gov Specifically, certain piperidinothiosemicarbazones derived from aminoazinecarbonitriles have shown effectiveness against M. tuberculosis. nih.gov This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.
Emerging Frontiers and Interdisciplinary Research Opportunities
The unique structural and electronic properties of this compound open up several emerging frontiers for interdisciplinary research:
Medicinal Chemistry: The potential for antimicrobial and anticancer activity, based on the performance of structurally similar compounds, warrants significant investigation. The thioamide functional groups may offer different biological activities and pharmacokinetic properties compared to their amide analogs.
Materials Science: The ability to form stable metal complexes makes this compound a promising building block for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, and sensing.
Supramolecular Chemistry: The hydrogen bonding capabilities of the thioamide groups, in conjunction with the pyridine nitrogen, make this compound an interesting candidate for the construction of complex supramolecular assemblies. nih.gov The study of its self-assembly and host-guest chemistry could lead to the development of new functional materials.
Future Directions in Synthetic, Structural, and Applied Research
To fully unlock the potential of this compound, future research should focus on several key areas:
Synthetic Methodology: The development of efficient and scalable synthetic routes to this compound and its derivatives is a primary objective. Exploration of various synthetic strategies will be crucial for making these compounds readily accessible for further study.
Structural Characterization: Detailed structural analysis using techniques such as X-ray crystallography and NMR spectroscopy is needed to fully understand the molecular conformation and intermolecular interactions of this compound. mdpi.com This will provide a solid foundation for understanding its chemical behavior and for the rational design of new materials and therapeutic agents.
Exploration of Applications: A systematic evaluation of the biological activities of this compound and its metal complexes is warranted. nih.gov In addition, the investigation of its utility in materials science, such as in the development of new catalysts and sensors, represents a promising avenue for applied research. The synthesis and characterization of its coordination compounds with various transition metals will be a critical step in this direction. nih.gov
Interactive Data Table: Properties of Related Pyridine Derivatives
| Compound Name | Molecular Formula | Key Feature/Application |
| Pyridine-2,6-dicarboxylic acid | C₇H₅NO₄ | Precursor for synthesis, organocatalyst researchgate.net |
| Pyridine-2,6-dicarbonyl dichloride | C₇H₃Cl₂NO₂ | Reactive intermediate for amide synthesis nih.gov |
| 2,6-Pyridinedicarboxamide | C₇H₇N₃O₂ | Chelating ligand, building block for functional materials youtube.com |
| 2,6-Pyridinedicarbonitrile | C₇H₃N₃ | Intermediate for synthesis of various pyridine derivatives chemicalbook.com |
Q & A
Q. What safety protocols are critical when handling this compound in the lab?
- Wear PPE (gloves, goggles) to avoid dermal contact .
- Store waste in sealed containers for professional disposal, as thioamides may release toxic H₂S under acidic conditions .
- Document safety data per NIST and PubChem guidelines .
Advanced Research Design
Q. How can multi-disciplinary approaches enhance the study of this compound’s bioinorganic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
